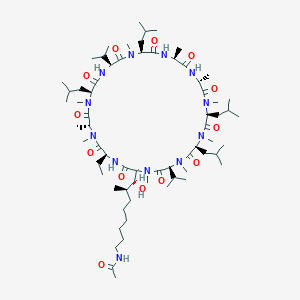

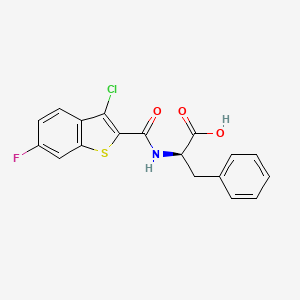

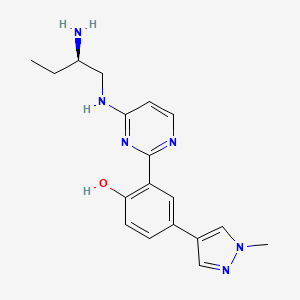

![molecular formula C44H55N5O7 B606896 tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate CAS No. 1308833-36-4](/img/structure/B606896.png)

tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate

Vue d'ensemble

Description

CYM2503 is a positive allosteric modulator (PAM) of the GAL2 receptor which potentiates galanin-induced IP1 production in vitro. The compound has no affinity for the orthosteric galanin binding site of the receptor (as measured by its inability to displace iodinated galanin, or to induce IP1 accumulation on its own).

Applications De Recherche Scientifique

Anticonvulsant Effects in Animal Models

CYM2503 has been characterized as a putative GalR2-positive allosteric modulator . It has shown anticonvulsant effects in animal models . In the rat Li-pilocarpine status epilepticus model, CYM2503 increased the latency to first electrographic seizure and the latency to first stage 3 behavioral seizure . It also decreased the latency to the establishment of status epilepticus and dramatically decreased the mortality .

Attenuation of Electroshock-Induced Seizures

In addition to its effects on the Li-pilocarpine status epilepticus model, CYM2503 has also been found to attenuate electroshock-induced seizures in mice . This suggests that it could have potential applications in the treatment of various types of seizures.

Modulation of Galanin-Stimulated IP1 Accumulation

CYM2503 has been found to potentiate the galanin-stimulated IP1 accumulation in HEK293 cells stably expressing GalR2 receptor . This effect is consistent with that of a positive allosteric modulator .

Potential Therapeutic Applications in Epilepsy

Given its anticonvulsant effects and its ability to modulate the GalR2 receptor, CYM2503 could potentially be used in the development of anticonvulsant therapy using the galanin R2 receptor as a target .

Mécanisme D'action

Target of Action

CYM2503, also known as “tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate”, is a putative positive allosteric modulator (PAM) of the Galanin Receptor Type 2 (GalR2) . Galanin receptors, including GalR1 and GalR2, are unique pharmacological targets for the research of seizures and epilepsy .

Mode of Action

CYM2503 potentiates the galanin-stimulated IP1 accumulation in cells expressing the GalR2 receptor . This suggests that CYM2503 modulates receptor function by binding at an allosteric site .

Biochemical Pathways

The GalR2 receptor is predominantly coupled to Gq and facilitates membrane lipid turnover and inositol phosphate (IP) accumulation . The allosteric modulation caused by PAMs like CYM2503 is thought to disrupt the Na+ binding site and/or the Na+ ion pathway, leading to GalR2 agonism .

Pharmacokinetics

It is known that the compound is injected intraperitoneally in animal models

Result of Action

CYM2503 increases the latency to the first electrographic seizure and decreases the total time in seizure . It also attenuates electroshock-induced seizures in mice . These results suggest that CYM2503 could potentially be used to treat epilepsy .

Propriétés

IUPAC Name |

tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H53N5O7/c1-27-23-39(50)47-37-25-29(20-21-30(27)37)46-40(51)36(19-12-22-45-42(53)56-44(2,3)4)48-41(52)38(24-28-13-6-5-7-14-28)49-43(54)55-26-35-33-17-10-8-15-31(33)32-16-9-11-18-34(32)35/h8-11,15-18,20-21,23,25,28,35-36,38H,5-7,12-14,19,22,24,26H2,1-4H3,(H,45,53)(H,46,51)(H,47,50)(H,48,52)(H,49,54)/t36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHOCBISZTVTLJ-BAEGBANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H53N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CYM2503 interact with its target and what are the downstream effects?

A: CYM2503 acts as a positive allosteric modulator of the Galanin receptor type 2 (GalR2). [, ] Unlike agonists that bind directly to the orthosteric site, CYM2503 binds to an allosteric site on the receptor. This binding enhances the effect of the endogenous ligand, galanin, when it binds to GalR2. While the exact mechanism remains to be fully elucidated, this potentiation of galanin signaling through GalR2 is believed to be responsible for the observed anticonvulsant effects. [, ]

Q2: What is known about the structure-activity relationship (SAR) of CYM2503?

A2: Unfortunately, the provided research excerpts don't offer detailed SAR data for CYM2503. Further research is needed to understand how modifications to the structure of CYM2503 might influence its potency, selectivity for GalR2, and its overall anticonvulsant profile.

Q3: What preclinical evidence supports the potential of CYM2503 as an anticonvulsant?

A: CYM2503 has demonstrated promising anticonvulsant effects in several animal models of epilepsy. In a rat model of lithium-pilocarpine-induced status epilepticus, CYM2503 significantly delayed the onset of seizures, reduced their severity, and improved survival rates. [] Similarly, in a mouse model using the same seizure-inducing agents, CYM2503 delayed seizure onset and decreased the total seizure duration. [] Moreover, CYM2503 effectively attenuated seizures induced by electroshock in mice, highlighting its potential across different seizure types. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

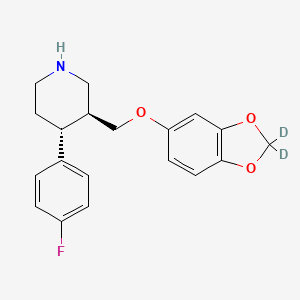

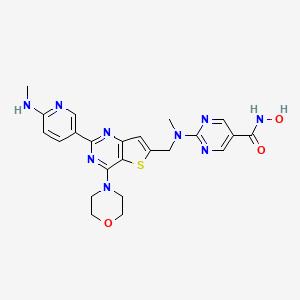

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)